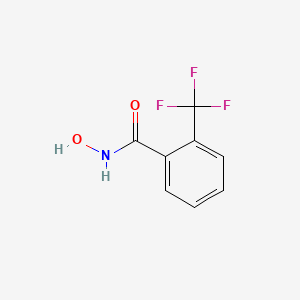
N-hydroxy-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for N-hydroxy-2-(trifluoromethyl)benzamide.
Mode of Action
It is known that similar compounds can interact with their targets and cause changes at the molecular level
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may have similar effects .
准备方法
Synthetic Routes and Reaction Conditions
-
Hydroxylation of 2-(trifluoromethyl)benzonitrile: : One common method involves the hydroxylation of 2-(trifluoromethyl)benzonitrile. This reaction typically uses hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, yielding N-hydroxy-2-(trifluoromethyl)benzamide.
-
Direct Amidation: : Another synthetic route involves the direct amidation of 2-(trifluoromethyl)benzoic acid with hydroxylamine. This reaction can be catalyzed by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and proceeds under mild to moderate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : N-hydroxy-2-(trifluoromethyl)benzamide can undergo oxidation reactions, often forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction of this compound can lead to the formation of the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions. For example, nucleophiles like amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: N-oxide derivatives
Reduction: Corresponding amine
Substitution: Various substituted benzamides
科学研究应用
Chemistry
In chemistry, N-hydroxy-2-(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to certain enzymes, making it a candidate for drug development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for developing new drugs.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
相似化合物的比较
Similar Compounds
N-hydroxybenzamide: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
2-(trifluoromethyl)benzamide: Lacks the hydroxyl group, affecting its ability to participate in certain reactions.
N-hydroxy-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical properties.
Uniqueness
N-hydroxy-2-(trifluoromethyl)benzamide is unique due to the combined presence of the hydroxyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various applications that other similar compounds may not be suitable for.
属性
IUPAC Name |
N-hydroxy-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-2-1-3-5(6)7(13)12-14/h1-4,14H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUFZJGWTQHXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)
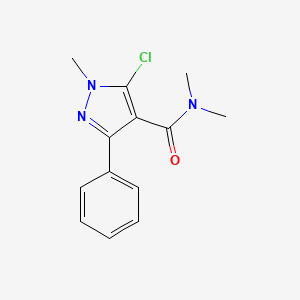
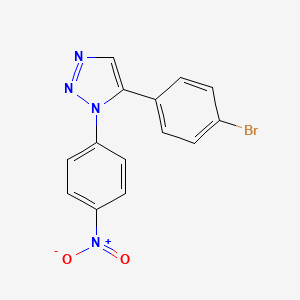
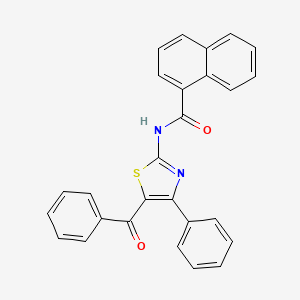
![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/new.no-structure.jpg)
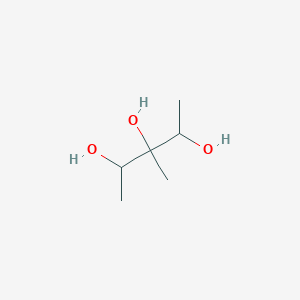
![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)
![5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2681874.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)
